molecular formula C9H15NO5 B1428163 5-Oxa-2-azaspiro[3.5]nonane oxalate CAS No. 1427359-47-4

5-Oxa-2-azaspiro[3.5]nonane oxalate

Cat. No. B1428163
M. Wt: 217.22 g/mol
InChI Key: YCPQYPIJYODIKC-UHFFFAOYSA-N
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Description

5-Oxa-2-azaspiro[3.5]nonane oxalate is a chemical compound with the CAS Number: 1427359-47-4 . It has a molecular weight of 217.22 .


Molecular Structure Analysis

The InChI code for 5-Oxa-2-azaspiro[3.5]nonane oxalate is 1S/C7H13NO.C2H2O4/c1-2-4-9-7(3-1)5-8-6-7;3-1(4)2(5)6/h8H,1-6H2;(H,3,4)(H,5,6) . The molecular formula is C7H13NO.C2H2O4 .


Physical And Chemical Properties Analysis

5-Oxa-2-azaspiro[3.5]nonane oxalate is a solid at ambient temperature .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthetic Approaches : Spiroaminals like 1-oxa-6-azaspiro[4.4]nonane, closely related to 5-Oxa-2-azaspiro[3.5]nonane oxalate, are significant due to their biological activities and unique structural features. Various synthesis strategies for such compounds have been developed, highlighting their potential applications in chemical synthesis and drug discovery (Sinibaldi & Canet, 2008).
  • One-Pot Synthesis : The compound 2-Oxa-7-azaspiro[4.4]nonane-8,9-diones, similar to 5-Oxa-2-azaspiro[3.5]nonane oxalate, has been synthesized using a Mn(III)-based reaction. This demonstrates the compound's potential for efficient and straightforward synthesis (Huynh, Nguyen, & Nishino, 2017).
  • Stability and Solubility Improvements : Research on 2-oxa-6-azaspiro[3.3]heptane, a related compound, shows that isolating it as a sulfonic acid salt instead of an oxalate salt enhances its stability and solubility. This could be relevant for manipulating the properties of 5-Oxa-2-azaspiro[3.5]nonane oxalate in various applications (van der Haas et al., 2017).

Biological Activities

  • Drug Discovery Modules : Thia/oxa-azaspiro[3.4]octanes, which are structurally similar to 5-Oxa-2-azaspiro[3.5]nonane oxalate, have been synthesized for use as multifunctional modules in drug discovery. Their diverse structures hold potential for developing novel pharmaceutical compounds (Li, Rogers-Evans, & Carreira, 2013).

Mechanistic Studies and Applications

  • Mechanism of Spirocyclization : The study of the sequential generation and cyclization of N-alkoxyaminyl radicals, which leads to the formation of compounds like 1-azaspiro[4.4]nonane (related to 5-Oxa-2-azaspiro[3.5]nonane oxalate), provides insights into the mechanisms useful for designing synthetic strategies in organic and medicinal chemistry (Bejarano et al., 2022).

Safety And Hazards

The safety information for 5-Oxa-2-azaspiro[3.5]nonane oxalate includes the following hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P271 (Use only outdoors or in a well-ventilated area), and P280 (Wear protective gloves/protective clothing/eye protection/face protection) .

properties

IUPAC Name

5-oxa-2-azaspiro[3.5]nonane;oxalic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO.C2H2O4/c1-2-4-9-7(3-1)5-8-6-7;3-1(4)2(5)6/h8H,1-6H2;(H,3,4)(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCPQYPIJYODIKC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCOC2(C1)CNC2.C(=O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Oxa-2-azaspiro[3.5]nonane oxalate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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